molecular formula C11H13ClO2S B14890826 (3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol

(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol

Cat. No.: B14890826
M. Wt: 244.74 g/mol
InChI Key: KDAKYQASXRRMJD-UHFFFAOYSA-N
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Description

(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol is a chemical compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol . This compound features an oxetane ring, a chlorophenyl group, and a thioether linkage, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol typically involves the reaction of 2-chlorobenzenethiol with an oxetane derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the oxetane ring.

    Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, modified oxetane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol involves its interaction with specific molecular targets. The compound’s thioether and oxetane groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-(((2-Bromophenyl)thio)methyl)oxetan-3-yl)methanol
  • (3-(((2-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol
  • (3-(((2-Methylphenyl)thio)methyl)oxetan-3-yl)methanol

Uniqueness

(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The oxetane ring also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

[3-[(2-chlorophenyl)sulfanylmethyl]oxetan-3-yl]methanol

InChI

InChI=1S/C11H13ClO2S/c12-9-3-1-2-4-10(9)15-8-11(5-13)6-14-7-11/h1-4,13H,5-8H2

InChI Key

KDAKYQASXRRMJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CO)CSC2=CC=CC=C2Cl

Origin of Product

United States

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